molecular formula C17H15NO3 B12900777 Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 163520-34-1

Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B12900777
CAS No.: 163520-34-1
M. Wt: 281.30 g/mol
InChI Key: TUXZNXIEDOFQQH-UHFFFAOYSA-N
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Description

Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS# 163520-34-1) is a high-value chemical reagent with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol. This compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) core structure substituted with a methoxycarbonyl group at the 3-position and two phenyl groups at the 5-position. Compounds within this structural class are of significant interest in catalytic applications and materials science research. Vanadium complexes derived from related 4,5-dihydro-1,3-oxazole ligands have demonstrated high activity as catalysts in ethylene polymerization and ethylene-norbornene copolymerization reactions, producing high molecular weight polyolefins and cyclic olefin copolymers (COCs) with promising material properties . The 4,5-dihydro-1,2-oxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, with various derivatives exhibiting diverse biological activities. This specific compound serves as a versatile synthetic intermediate for developing novel ligands and complex organic molecules. It is supplied as a high-purity material suitable for advanced chemical synthesis, catalyst development, and materials science research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16(19)15-12-17(21-18-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZNXIEDOFQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570945
Record name Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163520-34-1
Record name Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of α-Haloketones or α-Hydroxy Ketones

  • Starting from α-haloketones or α-hydroxy ketones bearing diphenyl substitution, condensation with nitrogen sources such as hydroxylamine or potassium cyanate can be performed.
  • The reaction proceeds via formation of an intermediate oxime or related species, followed by intramolecular cyclization to yield the oxazole ring.
  • Acidic or basic conditions facilitate the cyclization step, often with heating or microwave irradiation to improve yields and reduce reaction times.

Use of Hydroxylamine and Bases

  • Hydroxylamine is a common reagent for introducing the nitrogen atom into the heterocycle.
  • The reaction of diphenyl-substituted precursors with hydroxylamine in the presence of bases such as triethylamine or carbonate bases promotes ring closure.
  • The base can be a carboxylate, hydroxide, aromatic amine, or aliphatic amine, which assists in deprotonation and facilitates cyclization.
  • This method can yield intermediates such as 5,5-diphenyl-4,5-dihydroisoxazol-5-ol, which upon dehydration forms the desired oxazole derivative.

Dehydration Reactions in Alcoholic Media

  • Dehydration of hydroxy-substituted intermediates in methanol-water mixtures under inorganic base catalysis is an effective method.
  • This approach provides high purity products with yields often exceeding 90%, suitable for scale-up and industrial production.
  • The reaction conditions are mild, and the process is cost-effective.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate cyclization and condensation reactions in oxazole synthesis.
  • This technique enhances reaction rates and yields, often allowing quantitative conversion in shorter times.
  • It is particularly useful in polymer-bound intermediate synthesis and for functionalized oxazole derivatives.

Representative Reaction Scheme (Conceptual)

Step Reactants Conditions Product Notes
1 Diphenyl-substituted α-haloketone or α-hydroxy ketone + Hydroxylamine Base (e.g., triethylamine), solvent (methanol/water), heat or microwave Intermediate oxime or hydroxyisoxazole Formation of nitrogen-containing intermediate
2 Intermediate + Dehydrating agent or base Methanol/water, inorganic base, reflux or microwave This compound Cyclization and dehydration to form oxazole ring

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Solvent Methanol, water, DMF Methanol-water mixtures common for dehydration
Base Triethylamine, carbonate bases, DBU (less effective) Base choice affects yield; DBU may reduce yield
Temperature Room temperature to reflux (25–120 °C) Microwave irradiation can reduce reaction time
Reaction Time 1–6 hours Microwave can shorten to minutes
Yield 67–99% High yields with optimized conditions
Purity >99% Suitable for industrial scale

Research Findings and Optimization Notes

  • The choice of base is critical; carboxylate bases such as triethylamine provide better yields and cleaner reactions compared to stronger bases like DBU, which may reduce yield.
  • Microwave-assisted synthesis offers significant advantages in reaction speed and yield, especially for polymer-bound intermediates and functionalized oxazoles.
  • Dehydration in methanol-water mixtures under inorganic base catalysis is a robust method for industrial-scale synthesis, providing high purity and cost efficiency.
  • The use of α-haloketones or α-hydroxy ketones as starting materials allows for structural diversity and functional group tolerance in the synthesis of substituted oxazoles.
  • The reaction mechanism typically involves initial formation of an oxime or hydroxylamine intermediate, followed by intramolecular cyclization and dehydration to form the oxazole ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate has shown promise in pharmaceutical applications due to its ability to act as a precursor for bioactive molecules. Research has indicated that derivatives of this compound can exhibit significant activity against various biological targets.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent anticancer activity. The compounds were synthesized and tested against several cancer cell lines, showing IC50 values in the low micromolar range. This suggests that modifications to the oxazole ring can enhance biological activity while maintaining favorable pharmacokinetic properties .

Agrochemical Applications

The compound's structural features make it suitable for developing agrochemicals such as herbicides and fungicides. Its ability to interact with specific enzymes or receptors in plants can lead to effective pest control strategies.

Data Table: Herbicidal Activity of Derivatives

Compound NameActivity (g/ha)Target Species
Methyl 5,5-diphenyl-4,5-dihydroisoxazole150Broadleaf Weeds
Methyl 5-methylphenylisoxazole200Grasses

This table illustrates the effectiveness of derivatives derived from this compound against specific weed species .

Material Science

In material science, the compound is being investigated for its potential use in creating polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved stability and functionality.

Case Study: Polymer Composites

Research on polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymers. The addition of this compound resulted in composites that maintained structural integrity under elevated temperatures .

Mechanism of Action

The mechanism of action of Methyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

  • Isoxadifen-ethyl (Ethyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate): The ethyl ester derivative is a well-characterized herbicide safener. Both compounds share the 5,5-diphenyl substitution, critical for binding to plant enzymes involved in detoxification pathways .
  • Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate: Replacing the diphenyl groups with a cyano substituent at the 5-position drastically alters electronic properties. The electron-withdrawing cyano group increases the electrophilicity of the oxazole ring, which may enhance reactivity in nucleophilic substitution reactions. This compound is primarily used as a synthetic intermediate .

Derivatives with Modified Substituents on the Oxazole Ring

  • Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate :
    The bromomethyl group at the 5-position introduces a reactive site for further functionalization (e.g., Suzuki couplings). This derivative has a molecular weight of 222.04 g/mol and is employed in medicinal chemistry for late-stage diversification .
  • Predicted properties include a density of 1.37 g/cm³ and a boiling point of 563.1°C, indicating high thermal stability .

Analogues with Alternative Heterocyclic Cores

  • The substitution pattern (e.g., biphenyl and benzimidazole groups) highlights how heterocyclic modifications can shift applications from agrochemicals to pharmaceuticals .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Application Reference
Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate ~265.3* 5,5-diphenyl, methyl ester N/A N/A Agrochemical research
Isoxadifen-ethyl ~279.3* 5,5-diphenyl, ethyl ester N/A N/A Herbicide safener
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate 168.16 5-cyano, ethyl ester N/A N/A Synthetic intermediate
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate 222.04 5-bromomethyl, methyl ester N/A N/A Medicinal chemistry
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-... 517.92 Sulfonamido, chlorophenyl, ethyl ester 563.1 (predicted) 1.37 (predicted) Enzyme inhibition studies

*Calculated based on molecular formula.

Biological Activity

Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS Number: 4894-23-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

PropertyValue
Molecular FormulaC17H15NO3
Molecular Weight285.31 g/mol
Density1.11 g/cm³
Boiling Point351.4 °C
Flash Point135.4 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that oxazole derivatives can influence several pathways:

  • Anticancer Activity : Studies have shown that oxazole derivatives exhibit significant anticancer properties by inhibiting tumor growth and angiogenesis. For instance, compounds similar to methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole have demonstrated efficacy in chick chorioallantoic membrane assays, blocking angiogenesis and tumor growth comparable to established chemotherapeutics .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes that are crucial in cancer metabolism and proliferation. Specific structural features of the oxazole ring enhance its binding affinity to these enzymes .
  • Antimicrobial Activity : Some studies suggest that oxazole derivatives possess antimicrobial properties. The presence of phenyl groups may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard treatments like doxorubicin .

Case Study 2: Enzyme Interaction

Molecular docking studies revealed that this compound binds effectively to the active site of target enzymes involved in cancer progression. This binding was primarily through hydrophobic interactions and hydrogen bonding .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other compounds in its class:

CompoundAnticancer ActivityEnzyme InhibitionAntimicrobial Activity
This compoundHighModerateLow
DoxorubicinVery HighLowModerate
Other Oxazole DerivativesVariableHighModerate

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate, and how can their efficiency be optimized?

  • The compound can be synthesized via cyclocondensation of 1,1-diphenylethylene with nitroacetic acid derivatives. A documented route achieves ~74% yield using ethyl nitroacetate and 1,1-diphenylethylene under reflux conditions . Optimization may involve solvent selection (e.g., toluene or DMF), temperature control, and catalyst screening (e.g., Lewis acids). Post-synthetic purification via recrystallization or column chromatography is critical for high-purity yields.

Q. How can crystallographic data for this oxazole derivative be refined to resolve structural ambiguities?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended. SHELX allows high-resolution refinement of small molecules, even with twinned data or weak diffraction patterns. Key parameters include hydrogen atom positioning via riding models and anisotropic displacement parameter refinement for heavy atoms . For macromolecular complexes (e.g., enzyme-bound forms), SHELXPRO can interface with cryo-EM data.

Q. What is the mechanistic role of this compound as a herbicide safener?

  • The compound acts as a herbicide safener by enhancing detoxification enzymes (e.g., glutathione S-transferases) in crops. Methodologically, its activity can be validated via bioassays comparing herbicide-treated plants with and without safener co-application. Metabolite profiling (e.g., LC-MS) of detoxification products (e.g., glutathione conjugates) provides mechanistic insights .

Advanced Research Questions

Q. How can the ester group in this oxazole derivative be selectively modified to alter its physicochemical properties?

  • The methyl ester can undergo hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid, which is a precursor for amide or acyl chloride derivatives. For example, coupling with amines via EDC/HOBt chemistry introduces functional diversity. Computational tools (e.g., DFT) can predict regioselectivity and stability of derivatives .

Q. What spectroscopic techniques are most effective for characterizing structural isomers or tautomers of this compound?

  • High-resolution NMR (¹H/¹³C) is critical:

  • ¹H NMR : Distinct splitting patterns for diastereotopic protons in the 4,5-dihydroisoxazole ring (δ 3.5–4.5 ppm).
  • ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm and oxazole ring carbons at ~95–110 ppm.
  • IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C=N (~1600 cm⁻¹).
  • HRMS : Confirm molecular ion ([M+H]+ at m/z 296.1281 for C₁₈H₁₈NO₃⁺) .

Q. How can computational modeling predict the binding affinity of this compound to cytochrome P450 enzymes?

  • Molecular docking (e.g., AutoDock Vina) with P450 crystal structures (e.g., CYP71A1) can identify key binding residues. MD simulations (e.g., GROMACS) assess stability of enzyme-ligand complexes. QSAR models trained on safener datasets optimize substituent effects on binding .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Cross-validate synthetic protocols using in situ monitoring (e.g., HPLC or TLC). For stereochemical disputes, compare experimental X-ray data with DFT-optimized geometries. Reproducibility tests under inert atmospheres (e.g., N₂/Ar) can isolate oxygen-sensitive intermediates .

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